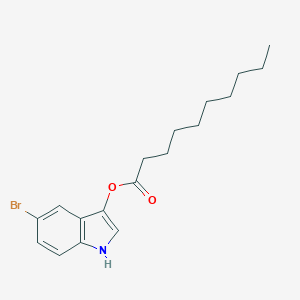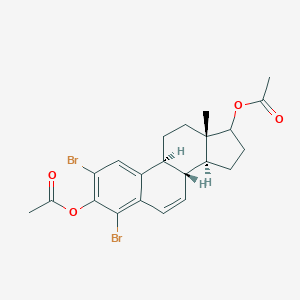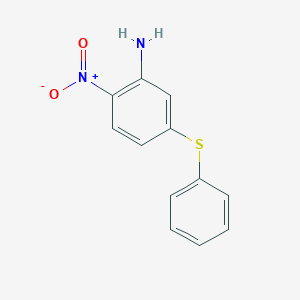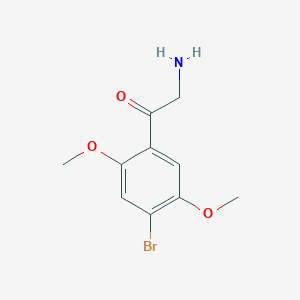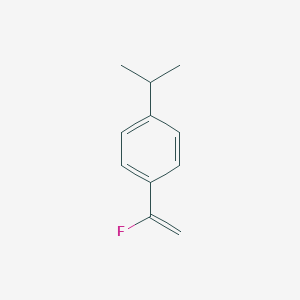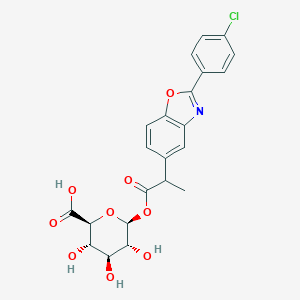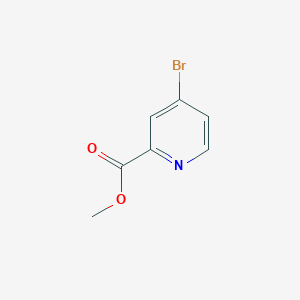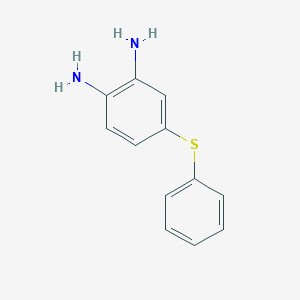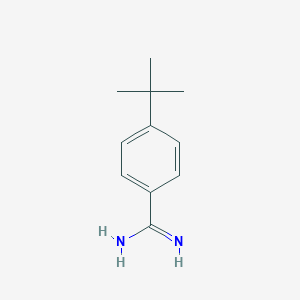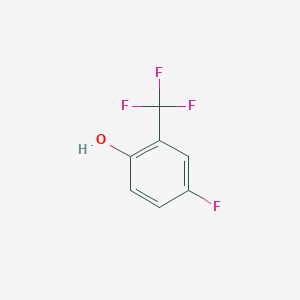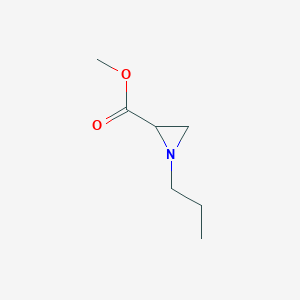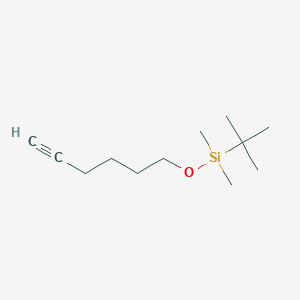
6-(t-Butyldimethylsilyloxy)-1-hexyne
Descripción general
Descripción
The compound “6-(t-Butyldimethylsilyloxy)-1-hexyne” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their reactivity and stability . The “t-Butyldimethylsilyloxy” group is a common protecting group in organic chemistry, particularly for alcohols .
Synthesis Analysis
While specific synthesis methods for “6-(t-Butyldimethylsilyloxy)-1-hexyne” were not found, the general approach to synthesizing such compounds often involves the reaction of an alcohol with a silyl chloride in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(t-Butyldimethylsilyloxy)-1-hexyne” would depend on its exact molecular structure. Organosilicon compounds generally have low reactivity and good thermal and chemical stability .Aplicaciones Científicas De Investigación
Polymerization and Material Science
- A study by Yuan et al. (2005) describes the use of siloxy-substituted compounds in the polymerization of ethylene, leading to branched polyethylene. This illustrates the role of such compounds in developing new polymeric materials (Yuan et al., 2005).
Analytical Chemistry
- Gaskell and Brooks (1976) discuss the use of t-butyldimethylsilyl derivatives in gas chromatography-mass spectrometry for steroids, highlighting its importance in analytical methodologies (Gaskell & Brooks, 1976).
Carbohydrate Chemistry
- Research by Franke and Guthrie (1977) demonstrates the usefulness of the t-butyldimethylsilyl group as a blocking group in carbohydrate chemistry, particularly for derivatives of methyl α-D-glucopyranoside and sucrose (Franke & Guthrie, 1977).
Organic Synthesis
- Larsen and Stoodley (1989) investigated the influence of butadiene structure on the diastereofacial reactivity of specific derivatives, including t-butyldimethylsilyloxy derivatives, in asymmetric Diels–Alder reactions (Larsen & Stoodley, 1989).
Spectroscopy and Structural Analysis
- A study on the microwave spectrum of 1-hexyne, which includes the analysis of 6-(t-Butyldimethylsilyloxy)-1-hexyne, reveals the presence of multiple conformers, contributing to the understanding of molecular structures in spectroscopy (Atticks et al., 2001).
Catalysis and Chemical Reactions
- Research by Takahashi et al. (1995) discusses the hydrosilylation of specific compounds using t-butyldimethylsilyloxy derivatives in the context of synthesizing artificial inhibitors, demonstrating its utility in catalysis and synthetic chemistry (Takahashi et al., 1995).
Miscellaneous Applications
- Sugawara and Hashiyama (2007) explore the stereoselective nucleophilic substitution of certain acetates, highlighting the versatility of t-butyldimethylsilyloxy derivatives in organic synthesis (Sugawara & Hashiyama, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl-hex-5-ynoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYLLBXPPJCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451745 | |
| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(t-Butyldimethylsilyloxy)-1-hexyne | |
CAS RN |
73448-13-2 | |
| Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

